molecular formula C21H20N2O5 B11444134 (2Z)-2-[(butanoyloxy)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(butanoyloxy)imino]-N-(3-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B11444134
M. Wt: 380.4 g/mol
InChI Key: PKDPOKYTYGXNIN-LNVKXUELSA-N
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Description

[(2Z)-3-[(3-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-[(3-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE typically involves a multi-step process. One common method includes the reaction of 3-methoxyphenyl isocyanate with a chromene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-[(3-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

[(2Z)-3-[(3-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of [(2Z)-3-[(3-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    Coumarin derivatives: Similar in structure and known for their biological activities.

    Indole derivatives: Share some structural features and are widely studied for their pharmacological properties.

Uniqueness

[(2Z)-3-[(3-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and chromene moieties contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

[(Z)-[3-[(3-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino] butanoate

InChI

InChI=1S/C21H20N2O5/c1-3-7-19(24)28-23-21-17(12-14-8-4-5-11-18(14)27-21)20(25)22-15-9-6-10-16(13-15)26-2/h4-6,8-13H,3,7H2,1-2H3,(H,22,25)/b23-21-

InChI Key

PKDPOKYTYGXNIN-LNVKXUELSA-N

Isomeric SMILES

CCCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CCCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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